molecular formula C21H18ClN3O3S B11664936 N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No.: B11664936
M. Wt: 427.9 g/mol
InChI Key: YJVLAIVFPFEBQP-HZHRSRAPSA-N
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Description

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The plane of the methyl-substituted benzene ring forms dihedral angles with the chlorine-substituted benzene ring and the benzene ring, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Scientific Research Applications

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical behavior and potential applications in various scientific fields. Its ability to form stable hydrogen bonds and interact with other molecules makes it a valuable compound for research and development.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H18ClN3O3S/c1-25(29(27,28)20-5-3-2-4-6-20)19-13-9-17(10-14-19)21(26)24-23-15-16-7-11-18(22)12-8-16/h2-15H,1H3,(H,24,26)/b23-15+

InChI Key

YJVLAIVFPFEBQP-HZHRSRAPSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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